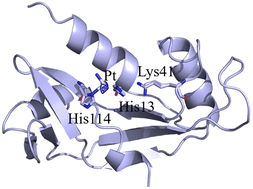Cisplatin binding to angiogenin protein: new molecular pathways and targets for the drug's anticancer activity†
Dalton Transactions Pub Date: 2023-06-20 DOI: 10.1039/D3DT01517C
Abstract
Cisplatin (CisPt), a platinum-based chemotherapeutic widely used in the treatment of various cancers, has multiple mechanisms of action, including nuclear DNA (nDNA) and mitochondrial DNA (mDNA) damage and cytoskeletal perturbations affecting, in turn, the membrane transporter activity. CisPt binding to proteins and enzymes may modulate its biochemical mechanism of action and is associated with cancer cell resistance to the drug. In this work, we investigate the interaction between cisplatin and angiogenin (Ang), a protein strongly expressed in many types of cancer and a potent angiogenic factor. The adduct formed upon reaction of CisPt with Ang (Ang@CisPt) was characterized by X-ray crystallography to evidence the exact platination site and by UV-visible (UV-vis) absorption and circular dichroism (CD) spectroscopies to shed light on any possible change in the protein conformation. Furthermore, high-resolution electrospray ionization (ESI) mass spectrometry was utilized to evaluate the Ang : CisPt stoichiometry of the Ang@CisPt adduct. The effect of the Ang@CisPt adduct on a prostate cancer cell line (PC-3) was tested by colorimetric assays in terms of cell viability, at both levels of nuclear and mitochondrial damage, and reactive oxygen species (ROS) production. Cellular imaging by laser scanning confocal microscopy (LSM) was utilized to scrutinize the cytoskeleton actin reorganization and the lysosome and mitochondria organelle perturbation. These studies highlight the possibility of new molecular pathways and targets for CisPt activity.


Recommended Literature
- [1] Inside front cover
- [2] Compositional analysis of organosolv poplar lignin by using high-performance liquid chromatography/high-resolution multi-stage tandem mass spectrometry†
- [3] Contents list
- [4] Microwave absorption performance of methylimidazolium ionic liquids: towards novel ultra-wideband metamaterial absorbers
- [5] Self-healing, superhydrophobic coating based on mechanized silica nanoparticles for reliable protection of magnesium alloys†
- [6] Electrochemically catalyzed conversion of cornstalk lignin to aromatic compounds: an integrated process of anodic oxidation of a Pb/PbO2 electrode and hydrogenation of a nickel cathode in sodium hydroxide solution
- [7] Phenothiazine and triphenylamine-based fluorescent Schiff bases for the dual application of white light generation and H2O2 sensing†
- [8] Photoinduced intramolecular charge transfer in trans-2-[4′-(N,N-dimethylamino)styryl]imidazo[4,5-b]pyridine: effect of introducing a CC double bond†
- [9] Self-assembled peptide-based nanoblocks for drug delivery†
- [10] Robust superhydrophobic attapulgite coated polyurethane sponge for efficient immiscible oil/water mixture and emulsion separation†










